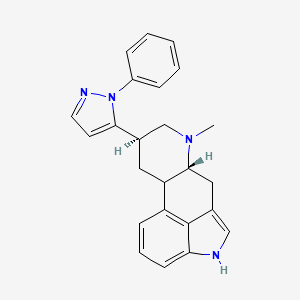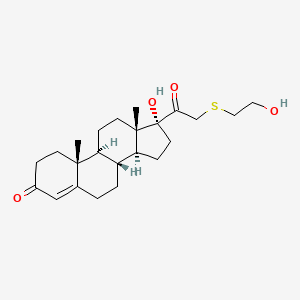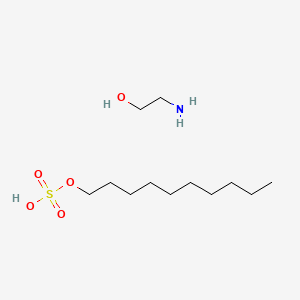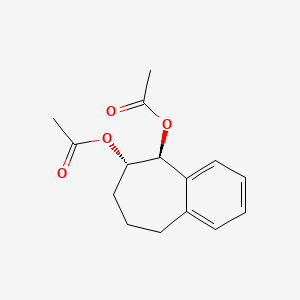
trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-trans-1,2-Diacetoxysuberan is a chemical compound known for its unique structural properties and reactivity It belongs to the class of diacetoxylated compounds, which are characterized by the presence of two acetoxy groups attached to a suberan backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-trans-1,2-Diacetoxysuberan typically involves the acetylation of suberan derivatives. One common method includes the reaction of suberan with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 1,2-trans isomer.
Industrial Production Methods
Industrial production of 1,2-trans-1,2-Diacetoxysuberan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the efficient production of high-quality 1,2-trans-1,2-Diacetoxysuberan.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-trans-1,2-Diacetoxysuberan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of suberic acid derivatives.
Reduction: Formation of 1,2-trans-1,2-dihydroxysuberan.
Substitution: Formation of various substituted suberan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-trans-1,2-Diacetoxysuberan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its reactive acetoxy groups.
Mécanisme D'action
The mechanism of action of 1,2-trans-1,2-Diacetoxysuberan involves the reactivity of its acetoxy groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes and proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1,2-trans-1,2-Diacetoxysuberan can be compared with other diacetoxylated compounds such as:
1,2-cis-1,2-Diacetoxysuberan: Differing in the spatial arrangement of the acetoxy groups, leading to different reactivity and applications.
1,2-Diacetoxycyclohexane: A similar compound with a cyclohexane backbone, used in different synthetic applications.
1,2-Diacetoxyethane: A simpler compound with only two carbon atoms, used as a reagent in organic synthesis.
Propriétés
Numéro CAS |
93640-73-4 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
[(5S,6S)-5-acetyloxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl] acetate |
InChI |
InChI=1S/C15H18O4/c1-10(16)18-14-9-5-7-12-6-3-4-8-13(12)15(14)19-11(2)17/h3-4,6,8,14-15H,5,7,9H2,1-2H3/t14-,15-/m0/s1 |
Clé InChI |
JMAARSRYDJPILR-GJZGRUSLSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CCCC2=CC=CC=C2[C@@H]1OC(=O)C |
SMILES canonique |
CC(=O)OC1CCCC2=CC=CC=C2C1OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


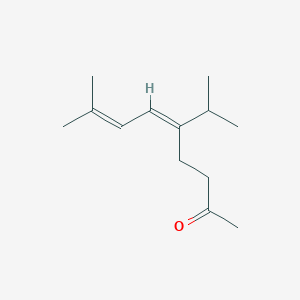

![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
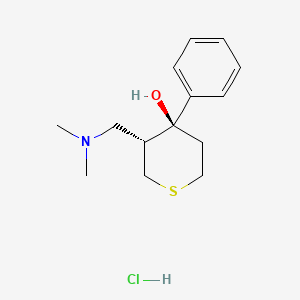
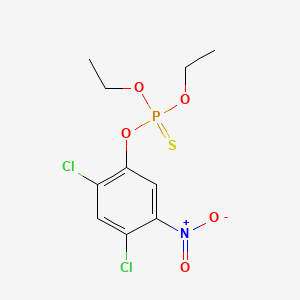
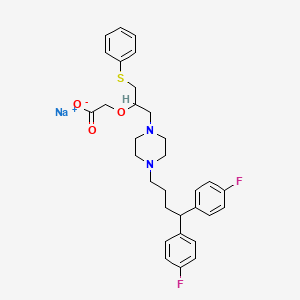
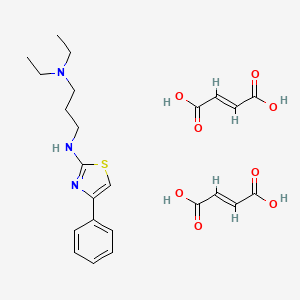
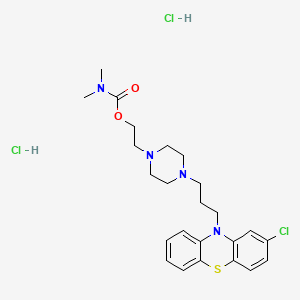
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
